N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Overview
Description
“N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine” is a chemical compound . It is also known as “1-(3,4-DIMETHOXYPHENYL)-N-((2-METHOXYPHENYL)METHYL)PROPAN-2-AMINE” and has a molecular formula of C19H25NO3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been described . Another method involves the use of cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2OC
.
Scientific Research Applications
Synthesis and Catalysis
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine plays a critical role in various synthesis and catalysis processes. For example, its derivatives are involved in expedient synthesis processes such as reductive amination, which is crucial for creating N-methyl- and N-alkylamines, significant in both academic research and industrial production. These compounds are foundational in producing a wide array of life-science molecules, highlighting the importance of developing cost-effective and convenient methods for their synthesis using earth-abundant metal-based catalysts (Senthamarai et al., 2018). Similarly, the compound's utility is demonstrated in the selective N-dimethylation of functional amines, showcasing its versatility and the broad applicability of such reactions in creating bioactive compounds across the fine and bulk chemical industries, as well as pharmaceuticals and dyes (Jianguo Liu et al., 2021).
Material Science and Adhesives
In material science, particularly in adhesive bonding protocols, derivatives of this compound, such as surface-active comonomers, have been investigated for their chemical and physical properties. These studies focus on enhancing adhesion-promoting capabilities and color stability, which are paramount in developing commercial bonding formulations (R. Bowen et al., 1996). This research signifies the compound's potential in improving the performance of adhesives and coatings, essential for various industrial applications.
Pharmaceutical and Biomedical Applications
This compound and its analogs are also explored for their pharmaceutical and biomedical applications. For instance, it serves as a key intermediate in synthesizing potent nonpeptide antagonists of the substance P (NK1) receptor, such as CP-96,345. These antagonists are instrumental in investigating substance P's physiological properties and its role in diseases, offering a pathway to new therapeutic approaches (R. Snider et al., 1991). Additionally, its structural motifs are crucial in developing responsive DNA-binding polymers, indicating potential use in theranostic gene delivery (Analyn C. Carreon et al., 2014), highlighting the compound's relevance in advancing gene therapy technologies.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAPYVZLYOWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357906 | |
Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418773-88-3 | |
Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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